molecular formula C16H15NOS B8231193 (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8231193
M. Wt: 269.4 g/mol
InChI Key: CWXLYGZJGRCNLT-CQSZACIVSA-N
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Description

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methylthio group attached to a phenyl ring and a phenyl group attached to the oxazole ring. The (S) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(methylthio)benzaldehyde and phenylacetic acid.

    Formation of Intermediate: The first step involves the condensation of 2-(methylthio)benzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride to form the oxazole ring.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced to a dihydrooxazole using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Dihydrooxazole

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound with the opposite configuration.

    2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole: The racemic mixture containing both (S) and ® enantiomers.

    2-(2-(Methylthio)phenyl)-4-phenyl-oxazole: A similar compound without the dihydro modification.

Uniqueness

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific (S) configuration, which can result in different biological activities and properties compared to its ® enantiomer or racemic mixture

Properties

IUPAC Name

(4S)-2-(2-methylsulfanylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-19-15-10-6-5-9-13(15)16-17-14(11-18-16)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXLYGZJGRCNLT-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC=C1C2=N[C@H](CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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